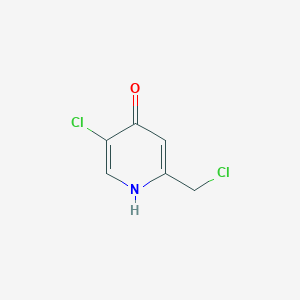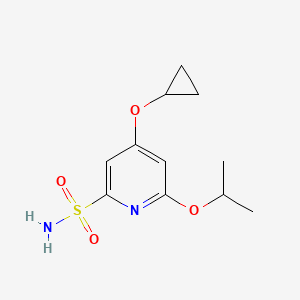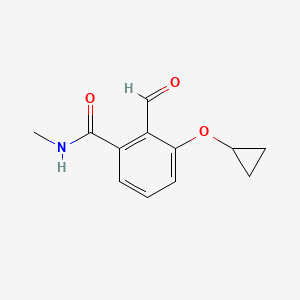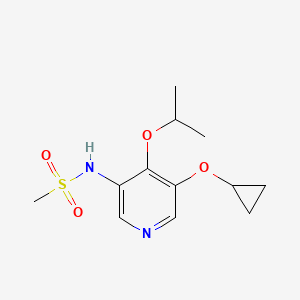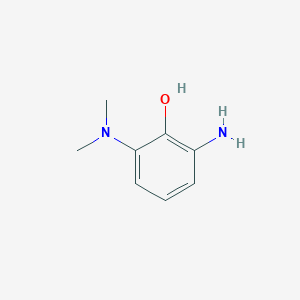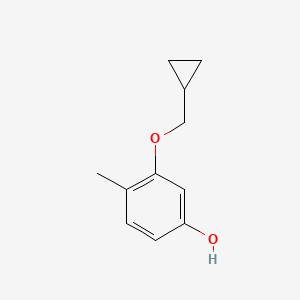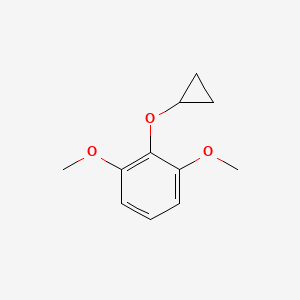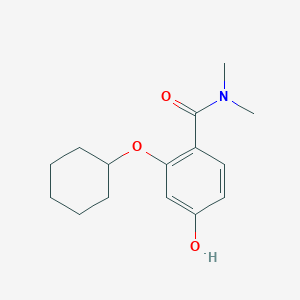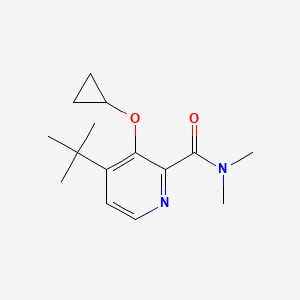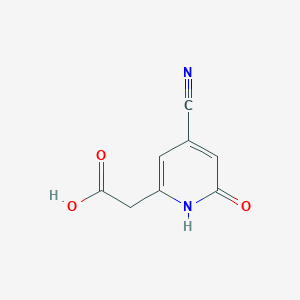![molecular formula C11H11NO6 B14837405 [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid: is a chemical compound with a pyridine ring substituted at the 2 and 6 positions with methoxycarbonyl groups and at the 4 position with an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves the esterification of pyridine derivatives followed by functional group transformations. One common method involves the reaction of 2,6-dicarboxypyridine with methanol in the presence of a catalyst to form the dimethyl ester. This intermediate is then subjected to further reactions to introduce the acetic acid group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxymethyl groups.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
作用機序
The mechanism by which [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring and the functional groups attached to it play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
[2,6-Bis(methoxycarbonyl)pyridin-4-yl]boronic acid: This compound has similar structural features but includes a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
[2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid: Similar to the methoxycarbonyl derivative but with ethoxycarbonyl groups, offering different reactivity and solubility properties.
Uniqueness:
Functional Group Diversity: The presence of both methoxycarbonyl and acetic acid groups provides unique reactivity patterns.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H11NO6 |
|---|---|
分子量 |
253.21 g/mol |
IUPAC名 |
2-[2,6-bis(methoxycarbonyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C11H11NO6/c1-17-10(15)7-3-6(5-9(13)14)4-8(12-7)11(16)18-2/h3-4H,5H2,1-2H3,(H,13,14) |
InChIキー |
RYFPCOPRPRDZTC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


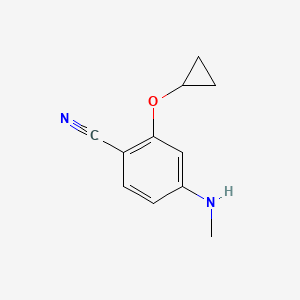
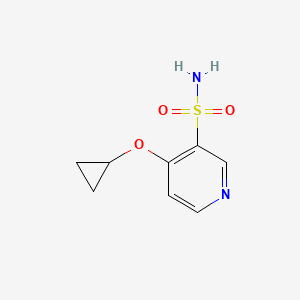
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
